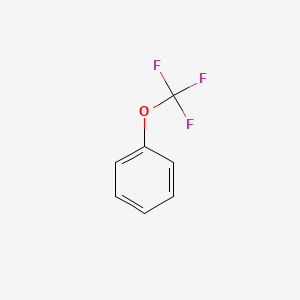

(Trifluoromethoxy)benzene

描述

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. youtube.com The carbon-fluorine bond is the strongest in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds. alfa-chemistry.comwikipedia.org This stability is a highly desirable trait in various applications, from pharmaceuticals to materials science. alfa-chemistry.comacs.org It is estimated that approximately 20% of pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com The strategic incorporation of fluorine can lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity of drug candidates. youtube.comnumberanalytics.com

Role of the Trifluoromethoxy Group (OCF₃) as a Key Functional Motif

The trifluoromethoxy (OCF₃) group is an increasingly important fluorinated substituent in both pharmaceutical and agrochemical research. nih.govbeilstein-journals.org Its unique combination of properties makes it a valuable tool for medicinal chemists to fine-tune the characteristics of molecules. mdpi.comontosight.ai The OCF₃ group is known to enhance lipophilicity, which can improve a molecule's ability to permeate biological membranes. coherentmarketinsights.comnih.gov This functional group is considered a "super-halogen" or "pseudo-halogen" due to its electronic properties being similar to those of chlorine or fluorine. nih.govbeilstein-journals.org

Comparison with other Fluorinated Substituents (e.g., -CF₃)

The trifluoromethoxy (OCF₃) group is often compared to the trifluoromethyl (CF₃) group, another widely used fluorinated substituent. mdpi.com Both groups are strongly electron-withdrawing and increase the lipophilicity of a molecule. nih.gov However, the OCF₃ group is generally considered more lipophilic than the CF₃ group. nih.gov The Hansch hydrophobicity parameter (π), a measure of lipophilicity, highlights this difference.

Table 1: Comparison of Hydrophobicity Parameters (π) for Selected Substituents

| Substituent | Hydrophobicity Parameter (π) |

|---|---|

| -OCF₃ | +1.04 |

| -CF₃ | +0.88 |

| -SCF₃ | +1.44 |

Data sourced from a 2008 review on trifluoromethyl ethers. nih.gov

While both groups enhance metabolic stability, the synthetic challenges associated with introducing the CF₃ group, such as high costs and the formation of byproducts, have sometimes limited its broader use. mdpi.com The OCF₃ group, while also presenting synthetic hurdles, offers a distinct electronic and steric profile that can be advantageous in drug design. nih.gov

Unique Conformational Preferences in Aryl Trifluoromethyl Ethers

A notable characteristic of the trifluoromethoxy group when attached to an aromatic ring is its conformational preference. Unlike methoxybenzenes, which tend to adopt a planar conformation in the absence of ortho substituents, (trifluoromethoxy)benzene and its derivatives exhibit a non-planar arrangement. nih.gov Structural analyses have revealed that the OCF₃ group typically orients itself with a dihedral angle of approximately 90° relative to the plane of the phenyl ring. nih.gov This perpendicular conformation can have significant implications for how the molecule interacts with biological targets.

Historical Context of Trifluoromethoxy Compounds in Chemical Sciences

The investigation into trifluoromethyl-containing compounds in relation to biological activity began as early as 1927. wikipedia.org The first synthesis of aryl trifluoromethyl ethers was reported in 1955 by L. Yagupol'skii, starting from substituted anisoles. beilstein-journals.org The medicinal use of the trifluoromethyl group gained more significant traction in the mid-1940s. wikipedia.org

Evolution of Synthetic Methodologies for OCF₃ Introduction

The synthesis of compounds containing the trifluoromethoxy group has historically been challenging. researchgate.netnih.gov Early methods often involved harsh reaction conditions and had limited substrate scope.

A traditional approach involved a two-step chlorination/fluorination sequence starting from phenols. nih.gov More recent advancements have focused on developing milder and more versatile methods. These include:

Oxidative Desulfurization-Fluorination: A method that converts dithiocarbonates into trifluoromethyl ethers using reagents like hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin (B127087). nih.gov

Nucleophilic Trifluoromethoxylation: This strategy employs reagents that can deliver the OCF₃ anion. Tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF₃) has been used for this purpose, particularly in the synthesis of trifluoromethyl ethers of carbohydrates. nih.govbeilstein-journals.org

Electrophilic Trifluoromethylation of OH Groups: Reagents such as those developed by Togni and Umemoto have provided pathways for the trifluoromethylation of hydroxyl groups. mdpi.com

Visible Light Photoredox Catalysis: This modern approach offers a milder way to synthesize trifluoromethyl ethers, addressing some of the challenges of traditional methods. nih.gov

Current Research Trends and Future Perspectives for this compound Derivatives

The demand for this compound and its derivatives is growing, particularly in the pharmaceutical and agrochemical sectors. coherentmarketinsights.comdataintelo.com Current research focuses on developing more efficient and scalable synthetic routes to access these valuable compounds. nih.gov The unique properties of the OCF₃ group continue to be exploited in the design of new drugs and materials. youtube.comontosight.ai

Future perspectives include the development of catalytic enantioselective trifluoromethoxylation reactions, which would provide access to chiral molecules with this important functional group. researchgate.net As our understanding of the properties and reactivity of the trifluoromethoxy group deepens, its application in various fields of chemistry is expected to expand further. alfa-chemistry.comnih.gov The global market for this compound is projected to see substantial growth, driven by ongoing research and development in the pharmaceutical industry. dataintelo.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

trifluoromethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHWSLKNULCZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060028 | |

| Record name | (Trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-55-3 | |

| Record name | (Trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (trifluoromethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (trifluoromethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trifluoromethoxy Benzene and Its Derivatives

Classical Approaches to Trifluoromethoxy Aryl Ethers

The synthesis of (Trifluoromethoxy)benzene and its derivatives has historically relied on several classical methodologies. These approaches, while foundational, often involve harsh reaction conditions and have limitations regarding substrate scope.

Chlorination-Fluorination Techniques

A prominent and widely utilized classical method for synthesizing aryl trifluoromethyl ethers is the chlorination-fluorination sequence. mdpi.comd-nb.inforesearchgate.net This two-step process begins with the chlorination of an appropriate precursor to form a trichloromethoxy intermediate, which is subsequently fluorinated to yield the desired trifluoromethoxy compound.

The direct conversion of trichloromethoxybenzene to this compound is a key fluorination step. researchgate.netnih.gov This transformation is typically achieved by treating trichloromethoxybenzene with a fluorinating agent, which exchanges the chlorine atoms for fluorine atoms. d-nb.info The synthesis of the precursor, trichloromethoxybenzene, can be accomplished through the chlorination of anisole (B1667542). patsnap.com For instance, the photochlorination of electron-deficient anisoles can produce the corresponding trichloromethyl aryl ethers. d-nb.infonih.gov However, for anisole itself, direct photochlorination is less effective as aromatic ring halogenation competes with the desired methyl group chlorination. d-nb.infonih.gov An alternative route to aryl trichloromethyl ethers involves the chlorination of aryl chlorothionoformates, which are derived from phenols and thiophosgene. d-nb.infonih.gov

The fluorination of the trichloromethoxy group is commonly carried out using anhydrous hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF₃), often in the presence of a catalytic amount of antimony pentachloride (SbCl₅). mdpi.comd-nb.infogoogle.com This reaction is a classic example of a Swarts reaction. mdpi.com The combination of SbF₃ and SbCl₅ generates the highly reactive Lewis acid SbF₅ in situ, which facilitates the chlorine-fluorine exchange. mdpi.com

Liquid-phase fluorination of trichloromethoxybenzene using HF with a catalytic amount of SbCl₅ has been shown to be effective. mdpi.comresearchgate.net For example, the reaction can be completed within an hour at 50 °C with just 2 mol% of SbCl₅ and a stoichiometric amount of HF. mdpi.comresearchgate.net This method has been successfully applied to a range of aromatic and heteroaromatic substrates. mdpi.com

Table 1: Fluorination of Trichloromethoxybenzene Derivatives

| Starting Material | Fluorinating Agent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Trichloromethoxybenzene | HF | SbCl₅ (2 mol%) | This compound | Quantitative | mdpi.comresearchgate.net |

| Substituted Trichloromethyl Aryl Ethers | SbF₃ | SbCl₅ | Substituted Aryl Trifluoromethyl Ethers | Good | mdpi.com |

| Trichloromethylanisole | HF or SbF₃/SbCl₅ | - | Trifluoromethylanisole | - | d-nb.infonih.gov |

This table provides a summary of typical reaction conditions and outcomes for the fluorination of trichloromethoxybenzene and its derivatives.

Furthermore, the substrate scope for this method can be limited. For instance, while the one-pot synthesis using phenols, carbon tetrachloride, and HF works well for substrates with electron-withdrawing groups, it is not suitable for phenols that have ortho-substituents capable of forming hydrogen bonds with the hydroxyl group. mdpi.comd-nb.info Similarly, in the Swarts reaction, a notable decrease in yield is observed for substrates with a cyano group or a chlorine substituent in the ortho position. mdpi.com The synthesis of heteroaromatic trifluoromethyl ethers using this method is also restricted to a few examples, often requiring the presence of chlorine atoms on the heteroaryl ring for the reaction to be successful. mdpi.com

Oxidative Desulfurization-Fluorination of Xanthates

An alternative and more versatile classical approach for the synthesis of trifluoromethyl ethers is the oxidative desulfurization-fluorination of xanthates. mdpi.comd-nb.inforesearchgate.net This method has emerged as a highly general and attractive route for preparing both aromatic and aliphatic trifluoromethyl ethers. mdpi.comresearchgate.netnih.gov

The oxidative desulfurization-fluorination of xanthates is a broadly applicable method for synthesizing a wide range of trifluoromethyl ethers. mdpi.comresearchgate.netresearchgate.net The xanthate intermediates are readily prepared from the corresponding phenols or alcohols through simple and established procedures using commercially available reagents. mdpi.com

The reaction typically involves treating the xanthate with an oxidizing agent and a fluoride source. A common reagent system consists of a complex of pyridine (B92270) and hydrogen fluoride (pyridine-HF) as the fluoride source and an N-haloimide, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), as the oxidant. mdpi.comresearchgate.net This combination has been shown to afford both aromatic and primary alkyl trifluoromethyl ethers in good to excellent yields. researchgate.net Other oxidants like N-bromo- or N-iodosuccinimide and IF₅ have also been employed successfully. nih.gov

While the use of a large excess of liquid pyridine-HF may necessitate specialized equipment, the method is valued for its broad functional group tolerance, cost-effectiveness, and suitability for industrial-scale production. mdpi.com However, a limitation of this method is its lower efficiency in the synthesis of heteroaromatic and secondary alkyl trifluoromethyl ethers. mdpi.com For secondary alkyl groups, a combination of 50% HF/pyridine and N-bromosuccinimide can be used to obtain the corresponding trifluoromethyl ethers. researchgate.net

Recent modifications to this method have introduced alternative fluoride sources like XtalFluor-E in combination with oxidants such as trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI), allowing the reaction to be performed under atmospheric conditions on a large scale for a variety of aromatic xanthates. mdpi.com

Table 2: Synthesis of Trifluoromethyl Ethers via Oxidative Desulfurization-Fluorination of Xanthates

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Phenol-derived Xanthates | Pyridine-HF, DBH | Aryl Trifluoromethyl Ethers | Good to Excellent | researchgate.net |

| Primary Alcohol-derived Xanthates | Pyridine-HF, DBH | Primary Alkyl Trifluoromethyl Ethers | Good to Excellent | researchgate.net |

| Aromatic Xanthates | XtalFluor-E, TCCA/NFSI | Aryl Trifluoromethyl Ethers | - | mdpi.com |

This table summarizes the general conditions and applicability of the oxidative desulfurization-fluorination of xanthates for the synthesis of trifluoromethyl ethers.

Industrial Scale Production Considerations

The industrial production of this compound and its derivatives is influenced by factors such as cost-effectiveness, safety, and the purity requirements of the final product. For large-scale synthesis, processes are designed to be simple, economical, and utilize non-hazardous reagents and solvents where possible. google.com

A common industrial route to this compound involves the fluorination of (trichloromethoxy)benzene (B1604619) with anhydrous hydrogen fluoride (HF) at elevated temperatures and pressures. google.com For instance, the reaction can be carried out in an autoclave at approximately 80°C for 4-6 hours, leading to the formation of this compound and hydrochloric acid as a byproduct. google.com The crude product is then typically purified by distillation. google.com This method is a key step in the synthesis of various derivatives. For example, 4-(Trifluoromethoxy)aniline, an important intermediate for pesticides like Indoxacarb, is synthesized by first nitrating this compound with a mixture of nitric and sulfuric acid, followed by reduction of the resulting nitro-substituted compound. guidechem.com

The purity of this compound is a critical consideration, with different grades being used for various applications. dataintelo.com High-purity this compound is essential for the pharmaceutical industry to prevent contamination and ensure product safety. dataintelo.com In contrast, the agrochemical sector may use lower-purity grades, balancing effectiveness with cost. dataintelo.com The choice of starting materials and the specifics of the reaction and purification processes are tailored to meet these differing purity demands. For instance, the production of bis(trifluoromethyl)benzene highlights the importance of starting with high-quality xylene isomers to achieve optimal yields, as different isomers exhibit varying reactivity. acs.org

Modern and Emerging Synthetic Strategies

Recent research has focused on developing more direct and versatile methods for introducing the trifluoromethoxy group, aiming to overcome the limitations of classical multi-step procedures which often require harsh conditions. chemrevlett.com

Direct Trifluoromethoxylation Methods

Direct trifluoromethoxylation involves the introduction of the -OCF₃ group in a single step, offering a more efficient synthetic route. chemrevlett.com These methods can be broadly categorized into electrophilic and nucleophilic strategies. mdpi.com

Electrophilic trifluoromethylation of hydroxyl groups on phenols and alcohols presents a direct pathway to aryl and alkyl trifluoromethyl ethers. This approach utilizes reagents that deliver an electrophilic "CF₃⁺" equivalent to an oxygen nucleophile.

Prominent among these are hypervalent iodine reagents, such as Togni's and Umemoto's reagents. mdpi.combrynmawr.edu Togni's reagents, a class of trifluoromethyl-λ³-iodanes, can trifluoromethylate phenols. acs.org However, a significant challenge is the competition between O-trifluoromethylation and C-trifluoromethylation (electrophilic aromatic substitution) at the ortho and para positions of the phenol (B47542) ring. acs.orgmdpi.com To achieve selective O-trifluoromethylation, the ortho and para positions must be blocked. acs.org For example, 2,4,6-trimethylphenol (B147578) reacts with a Togni reagent to yield the desired O-trifluoromethylated product, although yields can be modest and accompanied by dearomatization byproducts. acs.orgmdpi.com

Umemoto's reagents, such as O-(trifluoromethyl)dibenzofuranium salts, were among the first to achieve direct electrophilic trifluoromethylation of both alcohols and phenols. mdpi.comnih.gov These reagents, however, suffer from drawbacks including thermal instability and the need for in-situ preparation at very low temperatures (e.g., -90 to -100 °C) via photochemical decomposition of a diazonium salt. mdpi.comnih.gov

| Reagent Type | Example Reagent | Substrate | Key Considerations |

| Hypervalent Iodine | Togni's Reagent | Phenols | Competition with C-trifluoromethylation; requires blocking of ortho/para positions for O-selectivity. acs.orgmdpi.com |

| Dibenzofuranium Salt | Umemoto's Reagent | Alcohols, Phenols | Thermally unstable; requires in-situ preparation at very low temperatures. mdpi.comnih.gov |

Nucleophilic trifluoromethoxylation involves the reaction of an electrophile with a source of the trifluoromethoxide anion (CF₃O⁻). This strategy has seen significant development aimed at overcoming the inherent instability of the anion. mdpi.comnih.gov

A significant advancement in nucleophilic trifluoromethoxylation is the use of 2,4-dinitrothis compound (DNTFB) as a stable, commercially available, and easy-to-handle precursor to the trifluoromethoxide anion. mdpi.comresearchgate.netacs.org DNTFB itself is not the direct trifluoromethoxylating agent but serves as a source from which the CF₃O⁻ anion can be released through a nucleophilic aromatic substitution (SNAr) reaction. mdpi.comresearchgate.net

The activation of DNTFB is typically achieved by reacting it with a nucleophile. Initially, fluoride sources like tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT) were used, often requiring microwave irradiation. researchgate.netepa.gov More recent and efficient methods employ activators like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netacs.org The reaction of DNTFB with DMAP in a solvent like acetonitrile (B52724) generates a stable solution of a pyridinium (B92312) trifluoromethoxide salt. researchgate.netnih.gov This resulting salt is an effective nucleophilic trifluoromethoxylating reagent for SN2 reactions with various alkyl halides (bromides and iodides) to form alkyl trifluoromethyl ethers. mdpi.comacs.orgnih.gov An isolable pyridinium trifluoromethoxide salt can be prepared from the reaction of DMAP with DNTFB, providing a practical and storable reagent. acs.orgnih.gov

| Activator | Reaction Conditions | Resulting Species | Application |

| Tetrabutylammonium triphenyldifluorosilicate (TBAT) | Acetonitrile, Microwave irradiation | In-situ generated CF₃O⁻ | Substitution of activated bromides. researchgate.netepa.gov |

| 4-Dimethylaminopyridine (DMAP) | Acetonitrile, 20 °C | Stable solution of pyridinium trifluoromethoxide | SN2 reactions with alkyl halides. acs.orgresearchgate.netnih.gov |

| 4-Dimethylaminopyridine (DMAP) | - | Isolable pyridinium trifluoromethoxide salt | Effective trifluoromethoxide source for SN2 reactions. acs.orgnih.gov |

A primary obstacle in developing trifluoromethoxylation methods is the inherent instability of the trifluoromethoxide anion (CF₃O⁻). mdpi.comnih.gov This anion is prone to decomposition, readily breaking down into the fluoride anion (F⁻) and the highly toxic gas, difluorophosgene (COF₂). nih.gov This instability limits its direct handling and use as a reagent.

To circumvent this, much research has focused on generating the trifluoromethoxide anion in situ from stable precursors. The development of reagents like DNTFB is a direct response to this challenge, providing a controlled release of the anion under specific reaction conditions. acs.orgresearchgate.net Another approach involves the use of stable, isolable trifluoromethoxide salts. An early example is tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF₃), which can be prepared and stored, though its preparation is not trivial. beilstein-journals.org The recent development of an isolable pyridinium trifluoromethoxide salt from the reaction of DNTFB and DMAP represents a more practical solution, offering a storable and effective source of the nucleophile for various transformations. acs.orgnih.gov These strategies, by avoiding the free, unstable anion, enhance the safety and applicability of nucleophilic trifluoromethoxylation reactions.

Radical Trifluoromethoxylation Approaches

The direct introduction of the trifluoromethoxy (–OCF₃) group into aromatic and heteroaromatic systems through radical-mediated C-H functionalization represents a significant advancement in the synthesis of this compound and its derivatives. These methods offer an alternative to traditional approaches that often require harsh conditions and pre-functionalized substrates. beilstein-journals.org A notable development in this area is the use of bis(trifluoromethyl)peroxide (BTMP), an accessible and practical source of the trifluoromethoxy radical (•OCF₃). ncl.ac.uknih.gov BTMP can be activated under mild conditions, either through visible-light photoredox catalysis or with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst, to generate the •OCF₃ radical for subsequent C-H trifluoromethoxylation. ncl.ac.ukfu-berlin.de

These radical approaches have demonstrated the ability to functionalize a range of unactivated aromatic and heteroaromatic compounds, providing a direct route to valuable trifluoromethoxylated building blocks. fu-berlin.de The regioselectivity of these reactions is often governed by the inherent electronic properties of the aromatic substrates. fu-berlin.de For instance, the photocatalytic trifluoromethoxylation with BTMP shows regioselectivity that mirrors previously reported methods, reflecting the electronic nature of the arene. fu-berlin.de The development of such radical-based methods is a testament to the growing interest in C-H functionalization strategies within the field of organic synthesis. beilstein-journals.org

Photocatalytic Conditions for Arene and Heteroarene Trifluoromethoxylation

Photocatalytic methods provide a powerful and mild approach for the radical trifluoromethoxylation of arenes and heteroarenes. beilstein-journals.orgnih.gov These reactions typically employ a photocatalyst that, upon irradiation with visible light, can initiate the generation of the trifluoromethoxy radical from a suitable precursor. beilstein-journals.orgd-nb.info A significant advancement in this area is the development of continuous-flow photocatalytic trifluoromethoxylation, which offers several advantages over traditional batch processes, including significantly reduced reaction times and comparable or even improved yields. beilstein-journals.orgnih.govresearchgate.net

In a typical setup, a solution of the arene or heteroarene, a trifluoromethoxylation reagent, and a photocatalyst is passed through a microreactor that is irradiated with light, often from LEDs. beilstein-journals.org For example, the "second Ngai reagent" has been utilized as a trifluoromethoxy radical source in the presence of a photocatalyst like [Ir(dtbbpy)(ppy)₂]PF₆ under violet or blue light irradiation. beilstein-journals.org The optimization of reaction conditions, such as solvent, concentration, and residence time, is crucial for achieving high yields. beilstein-journals.org For instance, a yield of 73% was achieved for the trifluoromethoxylation of a substrate at a concentration of 0.08 M without the need for degassing. beilstein-journals.orgd-nb.info

The scope of this methodology is broad, encompassing a variety of arenes and heteroarenes, including pyridine, pyrimidine, and thiophene (B33073) derivatives, which have been trifluoromethoxylated in good yields (50–65%). beilstein-journals.orgd-nb.info The use of inorganic bases has also been shown to increase reaction yields in batch conditions. beilstein-journals.orgnih.gov

Table 1: Optimization of Photocatalytic Trifluoromethoxylation in Continuous-Flow

| Entry | Photocatalyst | Light Source | Yield (%) |

| 1 | [Ir(dtbbpy)(ppy)₂]PF₆ | Blue Light | 10 |

| 2 | None | Violet Light | 17 |

| 3 | None | Blue Light | 0 |

| 4 | Standard | Violet Light | 73 (at 0.08 M, no degassing) |

Data sourced from a study on continuous-flow photocatalytic trifluoromethoxylation. beilstein-journals.orgd-nb.info

O-Trifluoromethylation of Phenols and Alcohols

The O-trifluoromethylation of phenols and alcohols is a key transformation for the synthesis of aryl and alkyl trifluoromethyl ethers, including this compound. nih.govberkeley.eduacs.org Traditional methods for this conversion have often been limited by the use of harsh reagents and a narrow substrate scope. nih.govberkeley.eduacs.org However, recent advancements have led to the development of milder and more versatile protocols. nih.govberkeley.edu

Via Aryl Xanthates and Imidazolium (B1220033) Methylthiocarbonothioyl Salts

A notable two-step procedure for the O-trifluoromethylation of phenols involves their initial conversion to aryl xanthates, followed by a desulfurization-fluorination reaction. nih.govberkeley.eduacs.org This method has been improved by the use of newly synthesized imidazolium methylthiocarbonothioyl salts for the facile formation of aryl and heteroaryl xanthates from the corresponding phenols and heteroaryl alcohols. nih.govberkeley.eduresearchgate.net This initial step proceeds in high yield under mild conditions, typically using an equimolar amount of the salt and a mild base in a solvent like acetonitrile. nih.gov

The subsequent conversion of the xanthate to the aryl trifluoromethyl ether is achieved using a fluorinating agent such as XtalFluor-E in the presence of an activator like trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI). nih.govresearchgate.net This improved two-step process is operationally simple and has been successfully applied to a broad range of phenols and heteroaromatic alcohols, demonstrating its utility in synthesizing diverse aryl trifluoromethyl ethers. nih.gov

Table 2: Two-Step O-Trifluoromethylation of Phenols via Aryl Xanthates

| Step | Reagents | Conditions | Outcome |

| 1. Xanthate Formation | Phenol, Imidazolium methylthiocarbonothioyl salt, Mild Base | MeCN, rt | High yield of aryl xanthate (>90% for many substrates) |

| 2. Trifluoromethylation | Aryl Xanthate, XtalFluor-E, TCCA or NFSI | - | Aryl trifluoromethyl ether |

This table summarizes the general procedure described in the literature. nih.govresearchgate.net

Oxidative Trifluoromethylation with CF₃SiMe₃

A direct and highly efficient method for the O-trifluoromethylation of unprotected phenols involves a silver-mediated oxidative cross-coupling reaction using trimethyl(trifluoromethyl)silane (CF₃SiMe₃), also known as the Ruppert-Prakash reagent, as the trifluoromethyl source. nih.govmdpi.comthieme-connect.com This approach provides access to a wide array of aryl trifluoromethyl ethers from simple phenols under mild conditions. nih.govthieme-connect.com

The reaction typically involves treating the phenol with CF₃SiMe₃ in the presence of a silver salt (e.g., AgOTf), an oxidant, and a fluoride source. nih.govmdpi.com The choice of oxidant is critical, with a combination of Selectfluor and N-fluorobenzenesulfonimide (NFSI) often being essential for the success of the reaction. mdpi.com This method has demonstrated excellent functional group tolerance, accommodating esters, cyano, nitro, and sulfonyl groups. mdpi.com The process has also been successfully applied to the late-stage trifluoromethylation of medicinally relevant compounds. nih.govthieme-connect.com

Transition Metal-Catalyzed Trifluoromethoxylation Reactions

Transition metal catalysis has emerged as a powerful tool for the formation of C–O bonds, including the challenging C–OCF₃ bond. Silver-mediated reactions, in particular, have shown significant promise in the trifluoromethoxylation of various substrates. mdpi.comnih.gov

Silver-Mediated Trifluoromethylation of Alcohols

The silver-mediated oxidative O-trifluoromethylation methodology has been extended to aliphatic alcohols, providing a novel route to a broad range of alkyl trifluoromethyl ethers. mdpi.comnih.gov This transformation is typically carried out using trimethyl(trifluoromethyl)silane (TMSCF₃) as the trifluoromethyl source in the presence of a silver salt (AgOTf), a ligand such as 2-fluoropyridine, and an oxidant like Selectfluor. mdpi.com The reaction proceeds under mild conditions at room temperature and is effective for primary, secondary, and even tertiary alcohols. mdpi.comnih.gov

This method is notable for its application in the late-stage O-trifluoromethylation of complex and bioactive molecules, including natural products and pharmaceuticals. mdpi.comnih.gov The proposed mechanism involves a silver-mediated oxidative cross-coupling process. mdpi.com This development represents a significant step forward in the synthesis of structurally diverse trifluoromethyl ethers, which are of increasing importance in medicinal chemistry and materials science. mdpi.com

Table 3: Silver-Mediated O-Trifluoromethylation of Alcohols

| Substrate | Reagents | Conditions | Product |

| Primary, Secondary, Tertiary Alcohols | TMSCF₃, AgOTf, 2-fluoropyridine, Selectfluor, KF | Room Temperature | Alkyl Trifluoromethyl Ether |

This table outlines the general conditions for the silver-mediated O-trifluoromethylation of alcohols. mdpi.com

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound and its derivatives is increasingly being scrutinized through the lens of green chemistry, which advocates for the design of chemical products and processes that minimize the use and generation of hazardous substances. univpancasila.ac.id Key principles of green chemistry relevant to this context include waste prevention, atom economy, the use of less hazardous chemical syntheses, and the design of safer chemicals and products.

Another avenue of green synthesis is the use of solvent-free and catalyst-free conditions, often coupled with microwave irradiation. This method has been shown to produce the desired products more rapidly and in higher yields compared to traditional methodologies. arkat-usa.org The elimination of solvents and catalysts aligns with the core tenets of green chemistry by reducing the environmental burden associated with their use and disposal. arkat-usa.org

Furthermore, the development of modular flow platforms presents a significant advancement in the sustainable synthesis of trifluoromethoxy-containing molecules. researchgate.net These systems utilize readily available organic precursors in combination with a primary fluorine source like cesium fluoride, enabling the on-demand generation of trifluoromethoxy anions without relying on perfluoroalkyl precursor reagents. researchgate.net This approach not only offers a more environmentally friendly route but also provides enhanced safety by containing all intermediates within the microfluidic system. uva.nleuropeanpharmaceuticalreview.com The versatility of this flow technology also holds promise for scalable and more sustainable manufacturing processes. researchgate.net

Research into improved synthetic methods for key intermediates, such as 3-(3-trifluoromethylphenyl)propanal, also contributes to the greening of processes that utilize this compound derivatives. researchgate.net Methodologies that focus on efficient catalyst recovery and the use of milder reaction conditions are central to these more sustainable production pathways. researchgate.net

Avoiding Per- and Polyfluoroalkyl Substances (PFAS) in Synthesis

A critical aspect of greening the synthesis of this compound and its derivatives is the move away from per- and polyfluoroalkyl substances (PFAS). PFAS are a large class of synthetic organofluorine compounds that have come under intense scrutiny due to their persistence in the environment, potential for bioaccumulation, and associated health concerns. bund.net The strong carbon-fluorine bond in PFAS makes them resistant to degradation. nih.gov

Traditional synthetic routes for introducing the trifluoromethoxy group have often relied on reagents that are themselves PFAS or are produced using PFAS. uva.nl Recognizing the environmental impact, significant research efforts are now directed towards developing PFAS-free synthetic methods.

A groundbreaking approach involves the use of caesium fluoride salt as the fluorine source in a microfluidic flow system. uva.nleuropeanpharmaceuticalreview.com This method avoids the use of PFAS reagents and provides an environmentally friendlier alternative for synthesizing fluorinated compounds. uva.nl The high efficiency of this process is attributed to the high surface area of the salt in the packed bed reactor and improved mixing of the organic intermediates. uva.nleuropeanpharmaceuticalreview.com This innovative strategy enables the coupling of the CF3 group through an oxygen atom to form the desired trifluoromethoxy motif without the need for PFAS precursors. researchgate.netuva.nl

Another strategy to reduce the reliance on hazardous materials, though not directly eliminating PFAS, is to avoid the use of ozone-depleting solvents like carbon tetrachloride, which have been used in older chlorination processes for synthesizing precursors to this compound. google.com

The development of these PFAS-free synthetic routes is crucial, not only for environmental reasons but also in anticipation of future legislation that is expected to restrict the use of PFAS compounds. uva.nl

Reactivity and Reaction Mechanisms of Trifluoromethoxy Benzene

Electrophilic Aromatic Substitution Reactions

The trifluoromethoxy (-OCF₃) group is a fascinating substituent in the context of electrophilic aromatic substitution (EAS). It exhibits a dual nature, with a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). beilstein-journals.orglookchem.com This interplay of electronic effects significantly influences both the reactivity of the benzene (B151609) ring and the regioselectivity of the substitution.

The trifluoromethoxy group is considered a deactivating group in electrophilic aromatic substitution reactions, meaning that (trifluoromethoxy)benzene reacts more slowly than benzene itself. For instance, the nitration of this compound is reported to be up to five times slower than the nitration of benzene. beilstein-journals.org This deactivation is a consequence of the potent inductive electron withdrawal by the highly electronegative fluorine atoms, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. beilstein-journals.orgmasterorganicchemistry.com

Despite its deactivating nature, the trifluoromethoxy group is an ortho, para-director. beilstein-journals.org The oxygen atom's lone pairs can participate in resonance, donating electron density to the aromatic ring. This resonance effect stabilizes the arenium ion intermediates formed during electrophilic attack at the ortho and para positions. The resonance stabilization partially counteracts the strong inductive deactivation at these positions. beilstein-journals.org However, the inductive effect diminishes with distance, while the resonance effect does not, leading to a pronounced preference for para substitution. lookchem.com Unless the para position is blocked, ortho isomers are typically formed in minor amounts (≤10%), and meta isomers are generally not observed in significant quantities under kinetic control. beilstein-journals.org

The preference for para substitution is evident in various EAS reactions, including nitration, bromination, sulfonation, and acylation. beilstein-journals.orglookchem.com For example, the nitration of this compound yields predominantly the para-nitro derivative with only a small amount of the ortho-isomer. lookchem.com However, some exceptions exist. Under certain conditions, such as Friedel-Crafts alkylations with less bulky electrophiles like in ethylation, a notable amount of the meta isomer (up to 31%) can be formed. lookchem.com This is often attributed to thermodynamic control and intramolecular rearrangements of the reaction intermediates. lookchem.com

Table 1: Isomer Distribution in Electrophilic Aromatic Substitution of this compound

| Reaction | Electrophile/Reagent | Ortho (%) | Meta (%) | Para (%) | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | ~9 | ~1 | ~90 | lookchem.com |

| Bromination | Br₂/Fe | ~6 | ~1 | ~93 | lookchem.com |

| Isopropylation | Isopropyl chloride/AlCl₃ | 29.5-28.5 | 9.5-8.5 | 61-63 | lookchem.com |

| Ethylation | Ethyl fluoride (B91410)/BF₃ | - | ~31 | - | lookchem.com |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on this compound itself is generally difficult due to the electron-rich nature of the benzene ring. However, the presence of strongly electron-withdrawing groups, in addition to the trifluoromethoxy group, can activate the ring towards nucleophilic attack.

Halogenated this compound derivatives, particularly those with additional activating groups like nitro groups, can undergo nucleophilic aromatic substitution. The halogen atom, typically chlorine or fluorine, serves as a leaving group. For example, the trifluoromethoxy group in 2,4-dinitrothis compound can be displaced by a nucleophile, demonstrating that the -OCF₃ group itself can act as a leaving group when attached to a highly electron-deficient ring. researchgate.net

More commonly, a halogen substituent on an activated ring is displaced. For instance, in polyfluorinated benzenes, a fluorine atom can be substituted by a nucleophile. The regioselectivity of such reactions is influenced by the electronic effects of all substituents on the ring. researchgate.net The trifluoromethoxy group, with its strong electron-withdrawing nature, can facilitate such substitutions by stabilizing the negatively charged Meisenheimer complex intermediate.

A notable example involves the reaction of 2,4-dinitrothis compound with a fluoride ion source, which generates a trifluoromethoxide anion. This anion can then participate in nucleophilic substitution reactions with alkyl halides. researchgate.net This illustrates a scenario where a halogenated (and nitrated) this compound derivative is the source of the nucleophilic trifluoromethoxylating agent.

Organometallic Reactions

This compound and its derivatives are valuable substrates in organometallic chemistry, participating in reactions that allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

The trifluoromethoxy group can direct the metalation of the aromatic ring. Studies have shown that the -OCF₃ group can promote hydrogen-metal exchange at an ortho position. nih.gov This directing ability is considered superior to that of both the methoxy (B1213986) and trifluoromethyl groups. nih.gov The resulting lithiated species can then be trapped with various electrophiles, such as carbon dioxide in carboxylation reactions, to yield functionalized this compound derivatives. For example, the lithiation of fluorinated benzenes followed by reaction with an electrophile is a known synthetic route. The ability of the trifluoromethoxy group to direct lithiation provides a powerful tool for the regioselective synthesis of substituted aromatic compounds.

Halogenated this compound derivatives are excellent partners in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. Bromo- or iodo-substituted (trifluoromethoxy)benzenes are commonly used as the halide component. For instance, 1-iodo-4-(trifluoromethoxy)benzene (B9027) is a versatile intermediate for introducing the 4-(trifluoromethoxy)phenyl moiety into molecules via Suzuki coupling. chemimpex.comresearchgate.net The reaction proceeds with excellent site-selectivity, often favoring the reaction at the more reactive C-I or C-Br bond, and is influenced by steric and electronic factors. researchgate.net

Buchwald-Hartwig Amination: While specific examples focusing solely on this compound are less detailed in the provided context, this palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. It is widely applicable to a range of aryl halides, and halogenated (trifluoromethoxy)benzenes would be expected to be suitable substrates for coupling with amines.

Kumada-Corriu Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium. nih.gov Like other cross-coupling reactions, it can be applied to halogenated this compound derivatives to form new carbon-carbon bonds.

Sonogashira Coupling: This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. Halogenated (trifluoromethoxy)benzenes can serve as the halide partner, enabling the synthesis of alkynyl-substituted this compound derivatives.

The trifluoromethoxy group is generally stable under the conditions of these cross-coupling reactions, making them highly effective methods for the elaboration of molecules containing this important functional group. beilstein-journals.orgmdpi.com

Photochemical Reactions of (Trifluoromethyl)benzene and Analogues

The photochemical behavior of trifluoromethyl-substituted aromatic compounds, such as (Trifluoromethyl)benzene, provides insight into the influence of the trifluoromethyl group on the excited states of the benzene ring.

Fluorescence and Intersystem Crossing Quantum Yields

The fluorescence and intersystem crossing quantum yields of (Trifluoromethyl)benzene have been investigated at various excitation wavelengths. aip.org At an excitation wavelength of 265.3 nm, the fluorescence yield is observed to decrease as the pressure of either the aromatic compound itself or an inert quenching gas increases. aip.org However, at 253.7 nm, the yield remains independent of the pressure of the aromatic or inert gas. aip.org In contrast, at 248.2 nm, the fluorescence yield shows an increase with rising pressure of a chemically inert gas. aip.org

The introduction of fluorine-containing substituents can significantly impact the photophysical properties of aromatic compounds. For instance, including a bis(trifluoromethyl)benzene substituent can lead to a tenfold increase in the fluorescence quantum yield of a pyrazole (B372694) adduct compared to the non-substituted version. rsc.org

Table 1: Effect of Excitation Wavelength on Fluorescence Yield of (Trifluoromethyl)benzene

| Excitation Wavelength (nm) | Effect of Increasing Gas Pressure on Fluorescence Yield |

|---|---|

| 265.3 | Decrease |

| 253.7 | Independent |

Quenching Studies with Olefins and Oxygen

Quenching experiments reveal the interaction of excited state (Trifluoromethyl)benzene with various molecules. Oxygen and buta-1,3-diene have been identified as strong quenchers of (Trifluoromethyl)benzene fluorescence. aip.org The but-2-enes also quench the fluorescence, but to a lesser extent. aip.org Other olefins studied were found to primarily function as vibrational relaxers rather than effective quenchers of the excited electronic state. aip.org The sensitivity of photoexcited species to oxygen quenching can be related to their quantum yields of triplet state formation; molecules with high triplet state yields are often efficiently quenched by oxygen. researchgate.net

Radical Reactions

This compound and related compounds can be involved in various radical reactions, leading to the formation of complex fluorinated molecules.

Applications of Trifluoromethoxy Benzene in Advanced Materials

Development of Fluorinated Polymers and Resins

The incorporation of (trifluoromethoxy)benzene and its derivatives into polymers is a key strategy for developing high-performance fluorinated polymers and resins. chemimpex.com The trifluoromethoxy group, when integrated into polymer chains like polyimides and poly(aryl ether ketones), imparts a unique combination of properties. nih.govacs.org For instance, novel polyimides containing trifluoromethoxy groups have been synthesized for use in flexible circuitry, demonstrating the compound's role in creating next-generation materials. acs.org Similarly, the synthesis of poly(aryl ether ketones) with trifluoromethoxy groups has been explored to produce polymers with desirable thermal and dielectric properties. nih.gov The presence of the fluorine-containing group often enhances solubility, allowing for better processability of otherwise rigid polymer backbones. rsc.orgresearchgate.net

Research on polyimides containing trifluoromethoxy groups shows remarkable thermal stability, with 5% weight loss temperatures (T₅%) often exceeding 500°C. nih.govacs.orgrsc.org For example, a series of polyimide films derived from a tri-copolymer including a trifluoromethoxy-containing diamine exhibited T₅% values as high as 581°C and glass transition temperatures (Tg) up to 368°C. acs.org Another study on poly(aryl ether ketone) polymers containing -OCF₃ groups reported T₅% values above 520°C. nih.gov This high thermal stability makes these materials suitable for applications that involve high-temperature processing or operation. semanticscholar.org

In addition to thermal resilience, these fluorinated polymers exhibit enhanced chemical resistance. chemimpex.com The hydrophobic nature of the trifluoromethyl group helps to repel moisture and other chemicals. semanticscholar.orgtandfonline.com Polyimides containing trifluoromethoxy groups have demonstrated ultralow moisture absorption, with values as low as 0.50% to 0.74%. acs.org This resistance to water and other solvents is critical for ensuring the durability and long-term performance of materials, especially in harsh chemical environments. semanticscholar.org

Table 1: Thermal Properties of this compound-Containing Polymers

| Polymer Type | Monomers/Components | T₅% (°C) | Tg (°C) | Source |

|---|---|---|---|---|

| Fluorinated Polyimide (PI-30) | BPDA/TFMB/TFMOB | 581 | 368 | acs.org |

| Fluorinated Polyimide (PI-100) | BPDA/TFMB/TFMOB | - | - | acs.org |

| Fluorinated Polyimide (PI 5a) | Diamine 3 / BPDA | 551 (N₂) / 515 (air) | 281 | rsc.org |

| Poly(aryl ether ketone) (PEK-InpOCF₃) | -OCF₃ containing bisphenol monomer | >520 | - | nih.gov |

Coatings and Other Surface Applications

This compound and its derivatives are utilized in the formulation of functional coatings and for surface modification, imparting desirable properties such as hydrophobicity and chemical resistance. chemimpex.comchemimpex.com The low surface energy associated with fluorinated compounds helps in creating non-stick and water-repellent surfaces. researchgate.net

These compounds can be used to create coatings for materials in the electronics and automotive industries that require enhanced durability. chemimpex.com For instance, epoxy resins modified with trifluoromethyl-containing compounds have shown lower hydrophilicity, with water contact angles reaching up to 105.0°. researchgate.net This indicates a significant increase in the hydrophobicity of the surface. Such coatings can protect underlying substrates from moisture, corrosion, and biofouling. google.comnih.gov The application methods for these coatings are versatile and include dip-coating, spray coating, and roller coating, allowing for the treatment of various surfaces. google.com The goal of these surface modifications is often to alter characteristics like wettability, adhesion, and chemical resistance without changing the bulk properties of the material. researchgate.net

Electronic Materials Research

In the field of electronic materials, this compound is a valuable component for developing materials with low dielectric constants (Dk) and low dielectric loss (Df). wiseguyreports.comrsc.org These properties are crucial for high-frequency and high-speed communication technologies, such as 5G, as they minimize signal delay and loss. nih.gov

Table 2: Dielectric Properties of this compound-Containing Polymers

| Polymer Type | Dielectric Constant (Dk) | Frequency | Dielectric Loss (Df) | Source |

|---|---|---|---|---|

| Fluorinated Polyimide (PI-30) | 2.877 | 10 GHz | 0.00815 | acs.org |

| Fluorinated Polyimide (PI-70) | - | 10 GHz | 0.00514 | acs.org |

| Fluorinated Polyimide (PI 5a) | 2.85 | 1 MHz | - | rsc.org |

| Poly(aryl ether ketone) (PEK-InmOCF) | 2.839 | 10 GHz | <0.007 | nih.gov |

| Trifluoromethyl-substituted arene polymer | ~2.56 | 1-25 MHz | - | researchgate.netrsc.org |

Structure-Property Relationships in this compound-Containing Materials

The distinct properties observed in materials containing this compound are a direct result of the structural characteristics imparted by the trifluoromethoxy (-OCF₃) group. vulcanchem.com Understanding the relationship between the molecular structure and the macroscopic properties is essential for designing new materials with tailored functionalities. rsc.org

The trifluoromethoxy group influences material properties in several key ways:

Electronic Effects : The high electronegativity of the fluorine atoms makes the -OCF₃ group strongly electron-withdrawing. This modulates the electronic properties of the aromatic ring, which is a valuable attribute in medicinal chemistry and organic synthesis. chemimpex.comchemimpex.com

Free Volume : The bulky nature of the -OCF₃ group can increase the fractional free volume within a polymer matrix. nih.gov This increase in empty space between polymer chains is a primary reason for the observed decrease in dielectric constant and water absorption, as there is less polarizable material per unit volume and fewer pathways for water molecules to penetrate. nih.govacs.org

Intermolecular Forces : The -OCF₃ group's low polarizability leads to weaker intermolecular van der Waals forces. This contributes to enhanced solubility in organic solvents and a lower dielectric constant. researchgate.net

By strategically placing trifluoromethoxy groups on polymer backbones, researchers can fine-tune properties such as thermal stability, mechanical strength, optical transparency, and dielectric performance to meet the specific demands of advanced applications. acs.orgrsc.org

Spectroscopic and Theoretical Investigations of Trifluoromethoxy Benzene

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

The UV-Vis spectrum of benzene (B151609) and its derivatives is characterized by π → π* electronic transitions. hnue.edu.vnyoutube.com For benzene itself, three main absorption bands are observed, often referred to as the primary bands around 184 and 202 nm, and a secondary, fine-structured band around 255 nm. hnue.edu.vn Substitution on the benzene ring can cause shifts in these absorption bands. hnue.edu.vn

In (Trifluoromethoxy)benzene, the trifluoromethoxy group, with its non-bonding electrons on the oxygen atom, can interact with the π-system of the benzene ring. hnue.edu.vn This interaction typically leads to a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands. hnue.edu.vn The specific absorption maxima for this compound are influenced by the solvent and temperature. aps.orgsciencepublishinggroup.com The electronic transitions observed in the UV-Vis spectrum are generally of the π → π* type, characteristic of aromatic compounds. youtube.com

Quantum Chemical Calculations and Computational Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the molecular and electronic properties of compounds like this compound. wikipedia.orgscispace.com These methods allow for the prediction of optimized geometries, vibrational frequencies, and electronic properties, complementing experimental findings. youtube.comyoutube.com

DFT is a computational method that models the electronic structure of many-body systems. wikipedia.org It has been widely applied to study benzene derivatives, providing insights that are often in good agreement with experimental data. scispace.comnih.gov

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. stackexchange.comyoutube.com For this compound, computational studies have investigated its conformational preferences. While some methods predict a single perpendicular conformer, where the CF₃ group is oriented perpendicular to the benzene ring plane, other calculations suggest the presence of a mixture of conformers, with the perpendicular form being predominant. acs.orgresearchgate.net Experimental techniques like gas electron diffraction have also pointed towards a main conformer with a perpendicular orientation of the CF₃ group. acs.orgacs.org

Vibrational wavenumbers, which correspond to the frequencies of molecular vibrations, can also be calculated using DFT. nih.gov These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For instance, DFT calculations at the B3LYP/cc-pVTZ level have been used to compute the harmonic quantum-chemical force fields and vibrational frequencies for related fluorothis compound compounds. researchgate.net

DFT calculations provide valuable information about the electronic properties of a molecule, including the distribution of electron density. youtube.comyoutube.com The trifluoromethoxy group is known to be strongly electron-withdrawing, which significantly influences the electronic properties of the benzene ring.

Analysis of the charge distribution reveals how the electrons are shared among the atoms in the molecule. researchgate.netarxiv.orgvub.be In this compound, the high electronegativity of the fluorine and oxygen atoms leads to a significant polarization of the C-O and C-F bonds, resulting in a partial positive charge on the carbon atoms and partial negative charges on the oxygen and fluorine atoms. This charge distribution affects the molecule's reactivity and intermolecular interactions. vub.be

Density Functional Theory (DFT) Calculations

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound is primarily defined by the rotation of the trifluoromethoxy group around the C(sp²)−O bond. Theoretical studies have focused on determining the most stable conformation and the energy barrier to internal rotation. The two principal conformations considered are a planar structure, where the C−O−C plane is coplanar with the benzene ring, and a perpendicular (or orthogonal) structure, where the C−O−C plane is perpendicular to the ring. researchgate.net

Computational analyses using various quantum chemical methods have yielded different potential energy surfaces for this rotation. Early studies suggested that the perpendicular conformer is the global minimum on the potential energy surface, with the planar conformer representing the transition state for rotation. However, the energy barrier and the nature of the stationary points are highly dependent on the level of theory and basis set used. researchgate.netresearchgate.net

For instance, some calculations predict a single-minimum potential function corresponding to the perpendicular orientation. researchgate.net In contrast, other high-level calculations suggest a double-minimum potential function where both planar and perpendicular forms are energy minima, separated by a very small barrier. researchgate.net Gas electron diffraction (GED) studies have experimentally confirmed that the perpendicular conformation is dominant in the gas phase. researchgate.net

| Computational Method | Basis Set | Lowest Energy Conformer | Energy Difference (kcal/mol) (Planar vs. Perpendicular) | Reference |

|---|---|---|---|---|

| MP2 | 6-31G** | Perpendicular | ~1.4 (Planar is transition state) | researchgate.net |

| B3LYP | cc-pVTZ | Perpendicular & Planar (two minima) | <0.3 | researchgate.net |

| HF | 6-31G* | Perpendicular | 0.6 - 1.8 (Planar is transition state) | researchgate.net |

Ab Initio Methods (e.g., MP2, QCISD)

Ab initio calculations have been instrumental in elucidating the structure and conformational properties of this compound. Methods such as Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with Single and Double excitations (QCISD) provide high-level theoretical benchmarks. znaturforsch.com

Calculations at the MP2 level of theory, for example with a 6-31G** basis set, predict the perpendicular conformer to be the true energy minimum. researchgate.net In this model, the planar conformation is not a stable structure but rather the peak of the rotational barrier, lying approximately 1.4 kcal/mol higher in energy than the perpendicular form. researchgate.net These ab initio methods are crucial for generating accurate potential energy surfaces and for understanding the dynamics of the molecule. researchgate.net

Different ab initio and related density functional theory (DFT) methods can, however, produce conflicting results regarding the precise nature of the potential energy surface.

| Method | Prediction | Key Finding | Reference |

|---|---|---|---|

| HF/6-31G* | Single minimum potential | Predicts a perpendicular orientation as the most stable. | researchgate.net |

| MP2/6-31G** | Single minimum potential | Identifies the perpendicular form as the energy minimum and the planar form as a transition state. | researchgate.net |

| B3LYP/cc-pVTZ | Double minimum potential | Predicts both perpendicular and planar forms as energy minima with a small energy difference. | researchgate.net |

Molecular Modeling and Quantitative Structure-Activity Relationships (QSAR)

Molecular modeling and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of molecules with their biological activity or chemical reactivity. nih.gov While specific QSAR models for this compound are not detailed in the provided sources, the methodology is broadly applicable.

A typical 3D-QSAR study involves the following steps:

Dataset Selection : A series of molecules with known activities is compiled. nih.gov

Molecular Modeling : The 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation : Various physicochemical properties (descriptors) are calculated for each molecule. These can be 2D descriptors like molecular weight or logP, or 3D descriptors derived from the molecular field. youtube.com

Model Generation : Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical model that links the descriptors to the observed activity. youtube.com

Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. Key statistical metrics include the coefficient of determination (R²), the cross-validated coefficient (Q²), and the root mean square error (RMSE). nih.gov

These models can then be used to predict the activity of new, untested compounds and guide the design of molecules with enhanced properties. nih.gov The trifluoromethoxy group is an important substituent in medicinal chemistry, and QSAR models help to rationalize its influence on a molecule's interactions with a biological target.

QM/MM Calculations for Binding Energy

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful tools for studying complex systems like a ligand binding to a protein. nih.gov This approach allows for the accurate calculation of binding free energies by treating the most critical part of the system with high-level QM theory while the larger environment is handled by a more computationally efficient MM force field.

The total QM/MM energy is typically calculated as: EQM/MM = EQM(inner) + EMM(outer) + EQM/MM(interaction)

Where:

Inner Region (QM) : This region, typically the ligand (e.g., a derivative of this compound) and key active site residues, is treated with a quantum mechanical method. This accurately describes electronic effects, polarization, and charge transfer. nih.gov

Outer Region (MM) : The rest of the protein and solvent are treated using classical molecular mechanics.

Interaction Term : This term describes the interactions (e.g., electrostatic and van der Waals) between the QM and MM regions. nih.gov

This method, often combined with approaches like Poisson-Boltzmann/Surface Area (PB/SA), provides a more accurate estimation of binding affinity than purely classical methods by incorporating the electronic contributions of the ligand and its direct interactions. nih.gov

Theoretical Studies of Intermolecular Interactions

Theoretical methods, particularly DFT, are widely used to investigate non-covalent intermolecular interactions. researchgate.net These studies are crucial for understanding the behavior of molecules in solution and in biological systems. For this compound, such interactions would be dominated by hydrogen bonding and dipole-dipole forces involving the electronegative oxygen and fluorine atoms.

Computational studies can identify the geometry of intermolecular complexes, calculate interaction energies, and analyze the nature of the bonding through techniques like Natural Bond Orbital (NBO) analysis. researchgate.net These calculations can reveal, for example, the specific atoms involved in a hydrogen bond and the extent of charge transfer upon complex formation.

The interaction between this compound and methanol (B129727) serves as a model for understanding how this functional group interacts with hydroxyl-containing residues in proteins or with protic solvents. The primary interaction in a this compound⋯Methanol complex would be a hydrogen bond between the hydrogen atom of the methanol hydroxyl group and one of the electronegative atoms of the trifluoromethoxy group (either the oxygen or a fluorine atom).

Theoretical calculations using DFT could be employed to:

Determine the preferred geometry of the complex.

Calculate the binding energy to assess the strength of the interaction.

Perform a vibrational frequency analysis, where a red shift in the O-H stretching frequency of methanol upon complexation would provide theoretical evidence of hydrogen bonding. researchgate.net

Such studies provide fundamental insights into the solvation of this compound and its ability to act as a hydrogen bond acceptor, a key factor in its pharmacokinetic and pharmacodynamic profile. researchgate.net

Environmental and Safety Considerations in Research and Industry

Environmental Fate and Persistence of Fluorinated Compounds

Fluorinated organic molecules are characterized by the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry. This inherent strength often translates to high chemical and thermal stability, but also to significant resistance to environmental degradation. nih.gov

(Trifluoromethoxy)benzene belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), a group of synthetic chemicals that have been used in a wide variety of industrial and consumer products. wikipedia.org A primary concern with many PFAS is their extreme persistence in the environment, a property directly linked to their highly fluorinated alkyl chains. nih.gov Compounds like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS) are now ubiquitously found as environmental contaminants due to their resistance to degradation. nih.govresearchgate.net This persistence leads to long-term contamination of soil, water, and biota.

A significant environmental issue associated with many fluorinated compounds is the formation of highly persistent degradation products. Trifluoroacetic acid (TFA) is a final breakdown product for a vast number of fluorinated substances, including some pesticides, refrigerants, and pharmaceuticals. ages.atnih.gov TFA is very stable, highly soluble in water, and difficult to degrade further, which allows it to move easily through soil and contaminate groundwater. ages.at

Once in an aqueous environment, TFA rapidly dissociates to the trifluoroacetate (B77799) anion. mdpi.com This anion is chemically and biologically stable and has no known degradation pathways in environmental aqueous phases. mdpi.com The widespread use of fluorinated compounds has led to TFA being detected globally in rainwater, rivers, oceans, and soil. ages.at Studies commissioned by the German Environment Agency have shown a sharp rise in TFA concentrations in rainwater since the 1990s. umweltbundesamt.de Projections indicate that TFA deposition from the atmosphere could increase significantly, with one model predicting a tenfold increase over current levels in Germany by 2050, primarily due to the breakdown of new-generation refrigerants. umweltbundesamt.de

The persistence of fluorinated aromatic compounds has led to documented cases of long-term groundwater contamination. A notable example occurred in the Veneto region of Italy, where industrial contamination with benzotrifluoride (B45747) (BTF) and its derivatives dating back to the 1970s has been studied. nih.gov Monitoring over decades has shown the remarkable persistence of these compounds in the aquifer.

A systematic monitoring program from 2013-2018 confirmed the continued presence and distribution of these fluorinated compounds. researchgate.netnih.gov Even four decades after the initial contamination, BTFs were still detected at concentrations in the microgram per liter (µg/L) range. nih.gov This case study highlights the long-term environmental burden that can result from the release of persistent fluorinated aromatic compounds into the subsurface.

Table 1: Selected Benzotrifluoride (BTF) Derivative Concentrations in Veneto Region Groundwater

| Compound | Concentration (Year) | Location Context |

| 4-chloro-3-nitrobenzotrifluoride | up to 1 mg/L | Initial Survey (post-1970s) |

| 4-chloro-3-nitrobenzotrifluoride | 20.3 µg/L (2017) | Near contamination source |

| 4-chlorobenzotrifluoride | 12.5 µg/L (2018) | Distant from source |

| Data sourced from a long-term study of industrial contamination in Italy. nih.gov |

Occupational Exposure and Industrial Hygiene

In industrial and research settings, handling this compound requires adherence to strict industrial hygiene practices. Engineering controls, such as the use of adequate general or local explosion-proof ventilation, are critical to keep airborne concentrations at acceptable levels. coleparmer.com Personal protective equipment, including chemical splash goggles, appropriate gloves, and protective clothing, is necessary to prevent eye and skin exposure. coleparmer.com For situations where workplace conditions warrant it, a respiratory protection program that meets established standards like OSHA's 29 CFR 1910.134 must be implemented. coleparmer.com

While specific long-term toxicity and carcinogenicity data for this compound are limited coleparmer.com, studies on structurally related compounds provide valuable insight. 1-Chloro-4-(trifluoromethyl)benzene (also known as p-chlorobenzotrifluoride or PCBTF) has been the subject of extensive toxicological evaluation due to its increasing use as a solvent. nih.govresearchgate.net

Currently, there are no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PEL) for PCBTF. nih.govosha.gov However, a corporate exposure limit (CEL) was previously established at a time-weighted average (TWA) of 25 ppm for an 8-hour work-shift. nih.gov

Toxicity Profile of 1-Chloro-4-(trifluoromethyl)benzene:

Acute Toxicity: The compound exhibits low acute toxicity via oral, dermal, and inhalation routes. industrialchemicals.gov.au Sub-lethal effects at high doses can include ataxia, tremors, and loss of coordination. industrialchemicals.gov.au In humans, acute inhalation exposure to high concentrations may cause drowsiness, dizziness, and respiratory irritation. industrialchemicals.gov.au

Repeated-Dose Toxicity: Studies have shown that repeated exposure can lead to effects on the liver and kidneys, primarily at high doses. industrialchemicals.gov.au In 14-day gavage studies, rats exhibited hepatocyte hypertrophy and cytoplasmic vacuolization of the adrenal cortex. nih.gov

Reproductive Toxicity: Adverse effects on the male reproductive system, including reduced sperm motility and count, were observed in a 90-day inhalation study at high exposure levels (7.4 mg/L and 14.8 mg/L). industrialchemicals.gov.au

Carcinogenicity: PCBTF is considered to be carcinogenic, with evidence suggesting a threshold mode of action. industrialchemicals.gov.au The International Agency for Research on Cancer (IARC) has not classified it, and it is not listed as a carcinogen by NTP or ACGIH. coleparmer.com However, an evaluation by the Australian Industrial Chemicals Introduction Scheme (AICIS) concluded that because a mechanism for its carcinogenicity has not been established, relevance to humans cannot be ruled out. industrialchemicals.gov.au

Table 2: Summary of Toxicological Data for 1-Chloro-4-(trifluoromethyl)benzene

| Endpoint | Species | Route | Findings |

| Acute Toxicity | Rat | Oral | LD50: >5000 mg/kg bw. Sub-lethal effects include ataxia and tremors. industrialchemicals.gov.au |

| Rabbit | Dermal | LD50: >2700 mg/kg bw. industrialchemicals.gov.au | |

| Rat | Inhalation | LC50: >32 mg/L. industrialchemicals.gov.au | |

| Repeated-Dose Toxicity | Rat | Gavage (14-day) | Liver hypertrophy, adrenal cortex changes. nih.gov |

| Reproductive Toxicity | Rat | Inhalation (90-day) | Reduced sperm motility and count at high exposures (≥7.4 mg/L). industrialchemicals.gov.au |

| Carcinogenicity | - | - | Considered carcinogenic with a threshold mode of action; relevance to humans is uncertain. industrialchemicals.gov.au |

| This table summarizes findings from various toxicological evaluations. |

Safety Protocols and Handling Procedures in Research Settings

The safe handling of this compound in a research setting is governed by a combination of engineering controls, appropriate personal protective equipment, and specific handling and storage procedures. This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation. tcichemicals.comsigmaaldrich.com Adherence to established safety protocols is crucial to minimize exposure and prevent accidents.

Engineering Controls: To manage exposure to this compound, research laboratories should be equipped with adequate ventilation systems. coleparmer.com The use of general or local explosion-proof ventilation is recommended to keep airborne concentrations at acceptable levels. coleparmer.com Facilities where this chemical is stored or used must have an eyewash station and a safety shower readily available in the immediate vicinity of potential exposure. coleparmer.comsynquestlabs.com For operations with a higher risk of vapor release, a closed system or local exhaust ventilation should be installed. tcichemicals.com It is also critical to use non-sparking ventilation systems, approved explosion-proof equipment, and intrinsically safe electrical systems in areas of use and storage. ccohs.ca

Personal Protective Equipment (PPE): A comprehensive respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 should be implemented when workplace conditions warrant respirator use. coleparmer.com The selection of PPE is critical for preventing contact with the skin, eyes, and respiratory system.

| Exposure Route | Recommended PPE | Standards/Regulations |

| Eyes/Face | Chemical splash goggles or safety glasses. A face shield is also recommended. coleparmer.comsynquestlabs.com | OSHA 29 CFR 1910.133 or European Standard EN166 coleparmer.comcapotchem.com |

| Skin | Appropriate protective gloves and clothing to prevent skin exposure. coleparmer.comfishersci.com A complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance. angenechemical.com | 29 CFR 1910.138: Hand Protection synquestlabs.com |